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Compound of Interest

Compound Name: (R)-ML375

Cat. No.: B12374501 Get Quote

Application Notes and Protocols for the use of (S)-ML375, a selective M5 muscarinic

acetylcholine receptor negative allosteric modulator, in preclinical models of substance use

disorders.

For Researchers, Scientists, and Drug Development Professionals.

Introduction
Substance use disorders represent a significant global health challenge, and the development

of novel pharmacotherapies is a critical area of research. The muscarinic acetylcholine receptor

subtype 5 (M5) has emerged as a promising target for addiction medicine.[1] Localized on

dopaminergic neurons in key reward pathways, M5 receptors are positioned to modulate

dopamine release, a central mechanism in the reinforcing effects of drugs of abuse. Preclinical

studies using M5 knockout mice have demonstrated reduced self-administration of cocaine,

suggesting that antagonism of this receptor could be a viable therapeutic strategy.[2]

(S)-ML375 is a potent, selective, and centrally-penetrant negative allosteric modulator (NAM) of

the M5 receptor.[2][3] Unlike its enantiomer, (R)-ML375, which is inactive, the (S)-enantiomer

demonstrates high selectivity for the M5 receptor over other muscarinic subtypes (M1-M4).[2]

These properties make (S)-ML375 a valuable research tool for elucidating the role of M5

receptors in addiction and for evaluating the therapeutic potential of M5 NAMs.

This document provides detailed application notes and experimental protocols for the use of

(S)-ML375 in preclinical models of addiction, with a focus on cocaine and ethanol use
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disorders.

Data Presentation
In Vitro Pharmacology of (S)-ML375

Parameter Species Value Reference

hM5 IC50 Human 300 nM [2][3]

rM5 IC50 Rat 790 nM [2][3]

hM1-M4 IC50 Human >30 µM [2][3]

rM1-M4 IC50 Rat >30 µM [2][3]

Pharmacokinetics of (S)-ML375 in Male Sprague-Dawley
Rats

Parameter Route Dose Value Reference

Clearance (CLp) IV 1 mg/kg 2.5 mL/min/kg [4]

Half-life (T1/2) IV 1 mg/kg 80 hr [4]

Oral

Bioavailability

(%F)

PO 10 mg/kg 80% [4]

Cmax PO 10 mg/kg 1.4 µM [4]

Tmax PO 10 mg/kg 7 hr [4]

Brain-to-Plasma

Ratio (24h)
IP 20 mg/kg 3.0 ± 0.7 [5]

In Vivo Behavioral Effects of (S)-ML375 in Rodent
Addiction Models
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Model
Drug of
Abuse

Species
(S)-ML375
Dose

Key Finding Reference

Fixed Ratio

Self-

Administratio

n

Cocaine Rat
10-30 mg/kg,

i.p.

Dose-related

reduction in

cocaine self-

administratio

n.

[1][4]

Progressive

Ratio Self-

Administratio

n

Cocaine Rat
10-30 mg/kg,

i.p.

Attenuated

the

reinforcing

strength of

cocaine.

[1]

Ethanol Self-

Administratio

n

Ethanol Rat
30 mg/kg,

p.o.

Significantly

reduced

ethanol self-

administratio

n.

[5]

Cue-Induced

Reinstatemen

t

Ethanol Rat
30 mg/kg,

p.o.

Attenuated

reinstatement

of ethanol-

seeking

behavior.

[5]

Signaling Pathways and Experimental Workflows
M5 Receptor-Mediated Modulation of Dopamine
Signaling in Addiction
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Caption: M5 receptor signaling pathway and its modulation by (S)-ML375.

Experimental Workflow for Cocaine Self-Administration
and Reinstatement
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Phase 1: Acquisition of Cocaine Self-Administration

Phase 2: Extinction

Phase 3: Reinstatement Testing

Rats trained to lever press for
intravenous cocaine infusions (e.g., 0.75 mg/kg/infusion)

paired with a cue (light/tone).

Training continues until stable responding is achieved
(e.g., 10-14 days).

Lever presses no longer result in
cocaine infusion or cue presentation.

Transition

Sessions continue until responding
decreases to a predefined low level.

Administer (S)-ML375 (e.g., 10-30 mg/kg, i.p.)
or vehicle prior to the test session.

Transition

Present the cocaine-associated cue
(non-contingent) to trigger drug-seeking.

Measure the number of lever presses
on the previously active lever.

Click to download full resolution via product page

Caption: Workflow for cocaine self-administration and reinstatement studies.
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Experimental Protocols
Protocol 1: Intravenous Cocaine Self-Administration in
Rats
Objective: To assess the effect of (S)-ML375 on the reinforcing properties of cocaine.

Materials:

Male Sprague-Dawley rats (250-300 g)

Standard operant conditioning chambers equipped with two levers, a stimulus light, a tone

generator, and an infusion pump.

Intravenous catheters and surgical supplies.

Cocaine hydrochloride.

(S)-ML375.

Vehicle for (S)-ML375 (e.g., 10% DMSO in corn oil).

Procedure:

Catheter Implantation: Surgically implant intravenous catheters into the jugular vein of the

rats under aseptic conditions. Allow for a 5-7 day recovery period.

Acquisition of Self-Administration:

Place rats in the operant chambers for daily 2-hour sessions.

Program the chambers for a Fixed Ratio 1 (FR1) schedule of reinforcement, where one

press on the "active" lever results in a 0.1 mL infusion of cocaine (e.g., 0.75 mg/kg) over 5

seconds.

Each infusion is paired with a compound cue (e.g., illumination of the stimulus light and

activation of the tone for the duration of the infusion).
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Presses on the "inactive" lever are recorded but have no programmed consequences.

Continue training for 10-14 days, or until a stable baseline of responding is established

(e.g., <20% variation in the number of infusions over three consecutive days).

Treatment and Testing (Fixed Ratio):

Once a stable baseline is achieved, administer (S)-ML375 (10, 20, or 30 mg/kg, i.p.) or

vehicle 30-60 minutes prior to the self-administration session.

Use a within-subjects Latin square design to counterbalance the order of treatments.

Record the number of infusions earned and presses on both the active and inactive levers.

Treatment and Testing (Progressive Ratio):

To assess the motivation for cocaine, switch to a progressive ratio schedule of

reinforcement, where the number of lever presses required for each subsequent infusion

increases.

Administer (S)-ML375 or vehicle as described above.

The primary measure is the "breakpoint," which is the highest number of lever presses an

animal completes for a single infusion.

Protocol 2: Cue-Induced Reinstatement of Ethanol
Seeking in Rats
Objective: To evaluate the effect of (S)-ML375 on relapse to ethanol-seeking behavior triggered

by environmental cues.

Materials:

Male Indiana P (alcohol-preferring) rats.

Operant conditioning chambers as described in Protocol 1.

10% (v/v) ethanol solution.
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(S)-ML375.

Vehicle for (S)-ML375 (e.g., aqueous 30% (w/v) 2-hydroxypropyl-β-cyclodextrin suspension).

Procedure:

Acquisition of Ethanol Self-Administration:

Train rats to self-administer 10% ethanol in 20-minute daily sessions on a Fixed Ratio 3

(FR3) schedule.[5]

Each reinforcement is paired with a 1-second light cue (CS+) and an olfactory cue (S+;

e.g., a drop of vanilla extract below the active lever).[5]

Continue training for approximately 12 weeks to establish a stable baseline of intake.[5]

Extinction:

Following acquisition, begin extinction training where lever presses have no programmed

consequences (no ethanol delivery and no cue presentation).

Continue extinction sessions until responding on the active lever is significantly reduced

(e.g., to less than 20% of the acquisition baseline).

Treatment and Reinstatement Test:

Due to the long half-life of (S)-ML375, a specific dosing regimen is recommended:

administer (S)-ML375 (30 mg/kg, p.o.) or vehicle at 27 hours, 11 hours, and 3 hours prior

to the reinstatement test.[5]

On the test day, place the rats back in the operant chambers and re-introduce the ethanol-

paired cues (CS+ and S+) contingent on lever pressing, but without ethanol delivery.

The session lasts for a defined period (e.g., 60 minutes).

Measure the number of presses on the active and inactive levers. An increase in active

lever pressing in the vehicle group is indicative of reinstatement.
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Protocol 3: Conditioned Place Preference (CPP)
Objective: To assess the effect of (S)-ML375 on the rewarding properties of a drug of abuse as

measured by conditioned place preference.

Materials:

A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer

chambers.

Drug of abuse (e.g., cocaine, 10 mg/kg, i.p.).

(S)-ML375.

Vehicle.

Procedure:

Pre-Conditioning (Baseline Preference):

On Day 1, place each animal in the central compartment and allow free access to all three

chambers for 15 minutes.

Record the time spent in each of the outer chambers to determine any initial preference.

For an unbiased design, animals should show no significant preference for either

chamber.

Conditioning:

This phase typically occurs over 4-8 days.

On "drug" conditioning days, administer the drug of abuse (e.g., cocaine) and immediately

confine the animal to one of the outer chambers for 30 minutes.

On "vehicle" conditioning days, administer the vehicle and confine the animal to the

opposite outer chamber for 30 minutes.
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The order of drug and vehicle conditioning days should be alternated. To test the effect of

(S)-ML375 on the acquisition of CPP, administer (S)-ML375 prior to the drug of abuse on

conditioning days.

Post-Conditioning (CPP Test):

On the test day, place the animal in the central compartment (in a drug-free state) and

allow free access to all chambers for 15 minutes.

Record the time spent in the drug-paired and vehicle-paired chambers.

A significant increase in time spent in the drug-paired chamber compared to the pre-

conditioning baseline and/or the vehicle-paired chamber indicates a conditioned place

preference. To test the effect of (S)-ML375 on the expression of CPP, administer it prior to

the test session.

Conclusion
(S)-ML375 is a critical tool for investigating the role of the M5 muscarinic acetylcholine receptor

in the neurobiology of addiction. The protocols outlined above provide a framework for utilizing

this compound in robust and reproducible preclinical models of cocaine and ethanol use

disorders. The data presented underscore the potential of M5 NAMs as a novel therapeutic

avenue for the treatment of substance use disorders. Researchers employing (S)-ML375

should carefully consider its pharmacokinetic profile, particularly its long half-life in rodents,

when designing experimental timelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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